

An In-Depth Technical Guide to the Penem β-Lactamase Inhibitor Bli-489

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Compound of Interest		
Compound Name:	Bli-489	
Cat. No.:	B1667136	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details

Characteristic	Data	Source(s)
IUPAC Name	(5R,6Z)-6-(6,8-dihydro-5H-imidazo[2,1-c][1][2]oxazin-2-ylmethylidene)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid	[2]
Synonyms	BLI-489, Sodium BLI-489	N/A
CAS Number	623564-40-9	N/A
Molecular Formula	C13H11N3O4S	N/A
Molecular Weight	321.31 g/mol	N/A
Chemical Structure	Chemical structure of Bli- 489	[1]

Mechanism of Action

Bli-489 is a potent, broad-spectrum β -lactamase inhibitor belonging to the penem class. Its primary mechanism of action involves the irreversible inactivation of a wide range of β -



lactamase enzymes, which are produced by bacteria and confer resistance to β -lactam antibiotics. **Bli-489** demonstrates robust inhibitory activity against Ambler class A, C, and D β -lactamases. By inhibiting these enzymes, **Bli-489** restores the efficacy of partner β -lactam antibiotics, allowing them to effectively target and disrupt bacterial cell wall synthesis.

In Vitro Efficacy

The following tables summarize the minimum inhibitory concentration (MIC) and 50% effective dose (ED₅₀) values for **Bli-489** in combination with various β -lactam antibiotics against a range of bacterial pathogens.

Minimum Inhibitory Concentration (MIC) Data

Table 1: MIC Values (μ g/mL) of Piperacillin in Combination with a Fixed Concentration of 4 μ g/mL **Bli-489**

Bacterial Species	β-Lactamase Profile	Piperacillin Alone (MIC50/MIC90)	Piperacillin + Bli- 489 (MIC50/MIC90)
Escherichia coli	ESBL	64 / >128	1/8
Klebsiella pneumoniae	KPC	>128 / >128	8 / 32
Pseudomonas aeruginosa	AmpC	16 / 128	8 / 64
Enterobacter cloacae	AmpC	32 / >128	2 / 16
Acinetobacter baumannii	OXA-type	64 / >128	32 / 128

Table 2: MIC Values (µg/mL) of Imipenem in Combination with Bli-489



Bacterial Species	Carbapenemase Profile	Imipenem Alone (MIC Range)	Imipenem + Bli-489 (4 μg/mL) (MIC Range)
Klebsiella pneumoniae	KPC-2	16 - 128	0.5 - 4
Klebsiella pneumoniae	NDM-1	32 - >128	1 - 8
Acinetobacter baumannii	OXA-23	64 - 256	8 - 32
Acinetobacter baumannii	OXA-58	32 - 128	4 - 16

Table 3: MIC Values (µg/mL) of Meropenem in Combination with Bli-489

Bacterial Species	Carbapenemase Profile	Meropenem Alone (MIC Range)	Meropenem + Bli- 489 (4 μg/mL) (MIC Range)
Klebsiella pneumoniae	KPC-3	8 - 64	0.25 - 2
Escherichia coli	NDM-5	16 - 128	0.5 - 4
Enterobacter cloacae	VIM-2	32 - >128	2 - 16

In Vivo Efficacy

Table 4: 50% Effective Dose (ED50) in Murine Systemic Infection Models



Pathogen	β-Lactamase Class	Antibiotic	ED50 (mg/kg) - Antibiotic Alone	ED ₅₀ (mg/kg) - Antibiotic + Bli-489 (8:1 ratio)
Escherichia coli	Class A (TEM-1)	Piperacillin	>256	12.5
Enterobacter cloacae	Class C (AmpC)	Piperacillin	180	25
Klebsiella pneumoniae	Class A (SHV-5)	Piperacillin	>256	38
Pseudomonas aeruginosa	Class C (AmpC)	Piperacillin	>512	128

Experimental Protocols In Vitro Susceptibility Testing: Broth Microdilution Checkerboard Assay

This protocol is a standard method for determining the synergistic activity of two antimicrobial agents.

- Preparation of Antibiotic Stock Solutions: Prepare stock solutions of **Bli-489** and the partner β-lactam antibiotic in an appropriate solvent (e.g., sterile water or DMSO) at a concentration 100 times the highest concentration to be tested.
- · Preparation of Microtiter Plates:
 - In a 96-well microtiter plate, add 50 μL of cation-adjusted Mueller-Hinton broth (CAMHB) to all wells.
 - Create a two-fold serial dilution of the partner antibiotic along the x-axis (columns 2-12) by adding 100 μL of the highest concentration to column 1 and serially transferring 50 μL across the plate. Discard 50 μL from column 12.



- Create a two-fold serial dilution of Bli-489 along the y-axis (rows B-H) by adding 100 μL of the highest concentration to row A and serially transferring 50 μL down the plate. Discard 50 μL from row H.
- This creates a matrix of wells containing various concentrations of both agents.
- Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
- Inoculation: Add 50 μ L of the standardized bacterial inoculum to each well of the microtiter plate.
- Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
- Reading Results: The MIC is determined as the lowest concentration of the antibiotic combination that completely inhibits visible bacterial growth.
- Data Analysis: The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction:
 - FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
 - Synergy: FICI ≤ 0.5
 - Additive/Indifference: 0.5 < FICI ≤ 4
 - Antagonism: FICI > 4

In Vivo Efficacy Testing: Murine Systemic Infection Model

This model is used to assess the efficacy of antimicrobial agents in a live animal model.

 Animal Model: Use specific pathogen-free mice (e.g., ICR or BALB/c), typically female, weighing 18-22 grams.



Infection:

- Prepare a bacterial suspension in a suitable medium (e.g., saline or brain heart infusion broth) containing 5% mucin to enhance virulence.
- Inject the bacterial suspension intraperitoneally (IP) or intravenously (IV) at a predetermined lethal dose (e.g., 10-100 x LD₅₀).

Treatment:

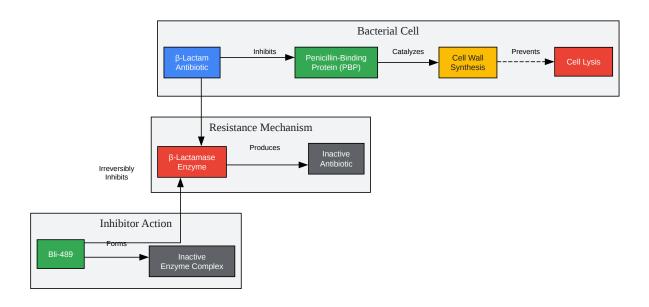
- Administer the test compounds (Bli-489 and partner antibiotic, alone and in combination)
 via a clinically relevant route (e.g., subcutaneous or intravenous) at various doses.
- Treatment is typically initiated 1 hour post-infection and may be repeated at specified intervals.
- Observation: Monitor the animals for mortality over a period of 7 days.
- Data Analysis: The 50% effective dose (ED₅₀), the dose that protects 50% of the infected animals from death, is calculated using a statistical method such as probit analysis.

Visualizations

General Mechanism of β-Lactamase Inhibition

The following diagram illustrates the general mechanism by which a β -lactamase inhibitor like **Bli-489** protects a β -lactam antibiotic from degradation.





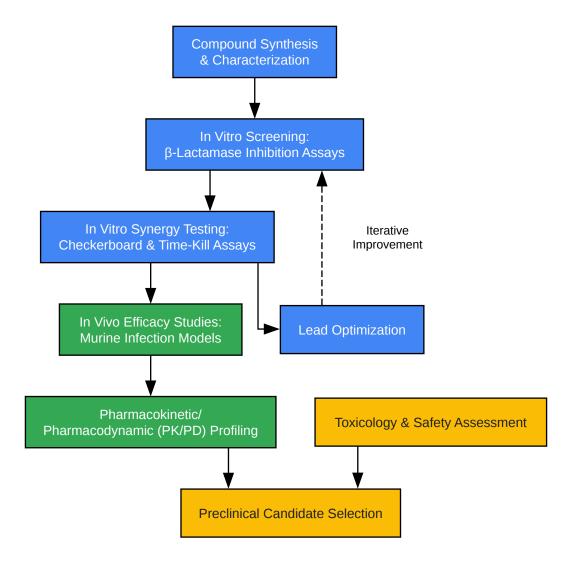
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Caption: General mechanism of β -lactamase inhibition by **Bli-489**.

Drug Development and Evaluation Workflow

This diagram outlines a typical workflow for the preclinical evaluation of a new β -lactamase inhibitor like **Bli-489**.





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Caption: Preclinical development workflow for a β -lactamase inhibitor.

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References

 1. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]



- 2. New and simplified method for drug combination studies by checkerboard assay PMC [pmc.ncbi.nlm.nih.gov]
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